リン酸ジグアニジン

概要

説明

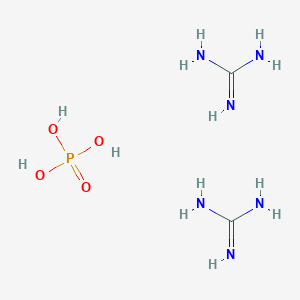

Diguanidine phosphate, also known as guanidinium monohydrogen phosphate, is a chemical compound with the formula C₂H₁₃N₆O₄P. It is a derivative of guanidine, a strong organic base, and is commonly used in various industrial and scientific applications. The compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .

科学的研究の応用

Diguanidine phosphate has a wide range of scientific research applications, including:

作用機序

Target of Action

Diguanidine phosphate, also known as Guanidinium monohydrogen phosphate , is a compound that has been studied for its potential biological activities Guanidine, a related compound, is known to interact with several targets, including aldehyde dehydrogenase, mitochondrial, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .

Mode of Action

Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that Diguanidine phosphate may have similar interactions with its targets, leading to changes in cellular function.

Biochemical Pathways

Guanidine compounds are known to be involved in a variety of biochemical pathways, including those related to cyanobacterial toxins bearing arginine derivatives, or even guanidine groups derived from unique biosynthetic pathways .

Result of Action

Guanidine, a related compound, is known to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome . It’s plausible that Diguanidine phosphate may have similar effects.

生化学分析

Biochemical Properties

The exact biochemical properties of diguanidine phosphate are not well-documented in the literature. Guanidine, a related compound, is known to interact with various enzymes, proteins, and other biomolecules. Guanidine can form hydrogen bonds due to its planarity and high basicity, which makes it a versatile functional group for compounds with biological activity .

Cellular Effects

Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Guanidine and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Guanidine and its derivatives are known to be involved in various metabolic processes .

準備方法

Synthetic Routes and Reaction Conditions: Diguanidine phosphate can be synthesized through the reaction of guanidine carbonate with phosphoric acid in an aqueous solution. The pH of the solution is controlled to ensure the formation of the desired product . Another method involves the reaction of urea with phosphorous pentoxide, which results in the formation of guanidine phosphate .

Industrial Production Methods: In industrial settings, diguanidine phosphate is produced by mixing equimolar quantities of phosphoric acid and cyanoguanidine. This reaction mixture is heated with agitation in the presence of a surfactant to a temperature range of 200°C to 240°C. Agitation is continued until foaming stops, resulting in the formation of diguanidine phosphate .

化学反応の分析

Types of Reactions: Diguanidine phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to form lower oxidation states.

Substitution: It can undergo substitution reactions where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce a variety of guanidine derivatives .

類似化合物との比較

Monoguanidine dihydrogen phosphate: Similar in structure but differs in its flame-retardant properties.

Guanidine hydrochloride: Commonly used in protein denaturation studies but lacks the phosphate group present in diguanidine phosphate.

Guanidine nitrate: Used as a propellant and in explosives, differing significantly in its applications compared to diguanidine phosphate.

Uniqueness: Diguanidine phosphate is unique due to its ability to form stable complexes with metal ions and its wide range of applications in various fields. Its flame-retardant properties make it particularly valuable in the textile industry, while its role in enzyme mechanisms and protein folding studies highlights its importance in biological research .

生物活性

Introduction

Diguanidine phosphate, often referred to as polyhexamethylene guanidine phosphate (PHMG-P), is a compound recognized for its significant biological activity, particularly in the context of its use as a disinfectant. This article delves into the biological mechanisms, toxicological effects, and potential therapeutic applications of diguanidine phosphate, supported by relevant case studies and research findings.

Chemical Structure and Properties

Diguanidine phosphate is a polymeric guanidine derivative characterized by its strong cationic nature, which allows it to interact with negatively charged components in biological systems. Its structure facilitates binding to anionic groups in biomolecules, influencing its biological activity.

1. Antimicrobial Action

Diguanidine phosphate exhibits potent antimicrobial properties, making it effective against a wide range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis. Studies have shown that PHMG-P can induce membrane damage through ionic interactions with phospholipids, increasing permeability and ultimately causing cell death .

2. Induction of Reactive Oxygen Species (ROS)

Research indicates that exposure to PHMG-P results in increased production of reactive oxygen species (ROS) within cells. This oxidative stress can lead to cellular damage, apoptosis, and cell cycle arrest. Specifically, studies on lung epithelial cells demonstrated that PHMG-P triggers G1/S phase arrest via the ROS/ATM/p53 signaling pathway .

3. Lung Toxicity and Fibrosis

The inhalation of PHMG-P has been linked to severe lung injuries and pulmonary fibrosis. Longitudinal studies in animal models have shown dose-dependent increases in lung inflammation and fibrosis following exposure to PHMG-P . Histopathological evaluations revealed significant structural changes in lung tissues, correlating with the severity of exposure.

Case Study 1: Long-term Effects on Lung Health

A study involving rats exposed to varying doses of PHMG-P showed that higher doses resulted in progressive lung damage over time. After 40 weeks, significant fibrosis and tumor development were observed, highlighting the carcinogenic potential of the compound .

Case Study 2: Mechanistic Insights into Epithelial Damage

In vitro studies on human bronchial epithelial cells demonstrated that PHMG-P exposure led to a reduction in tight junction integrity and E-cadherin levels, crucial for maintaining epithelial barrier function. The impairment was associated with calpain-1 activation, suggesting a pathway for epithelial barrier breakdown during inflammatory responses .

Research Findings Summary

特性

IUPAC Name |

guanidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H3O4P/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHPJTCTVWVCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H13N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-23-4 | |

| Record name | Diguanidine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisguanidinium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGUANIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USD9HN0B2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。